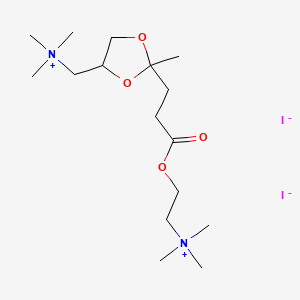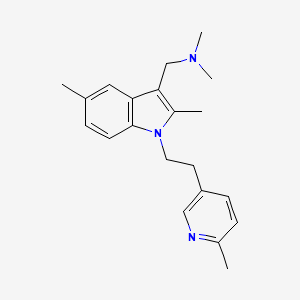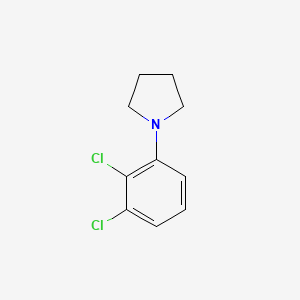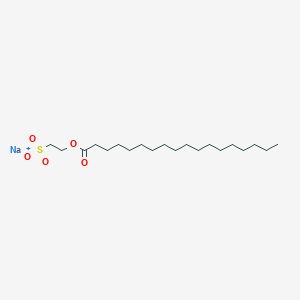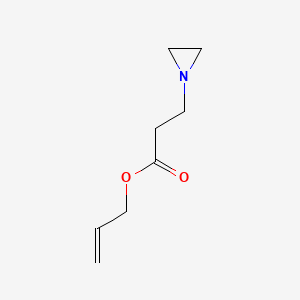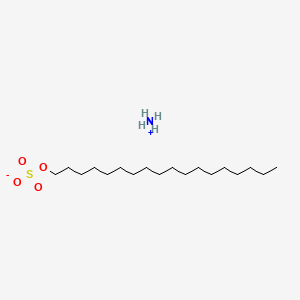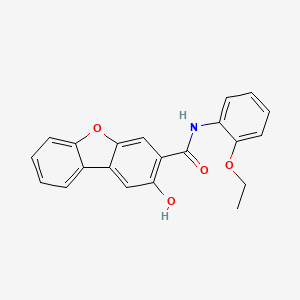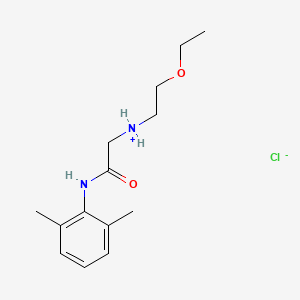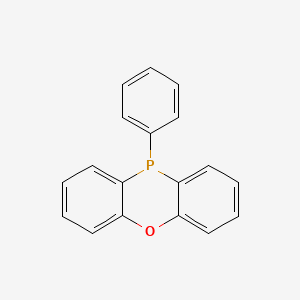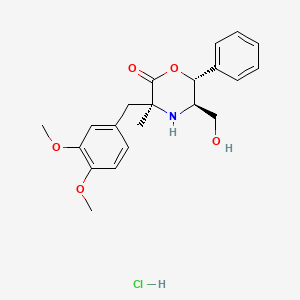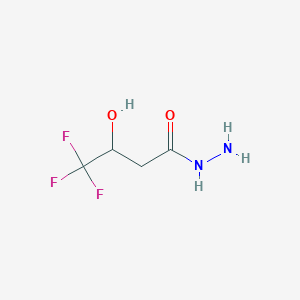
Indole, 3-((4-ethylpiperidino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 3-((4-ethylpiperidino)methyl)- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds that play a crucial role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The unique structure of indole, 3-((4-ethylpiperidino)methyl)-, which includes an indole core and a piperidine moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole, 3-((4-ethylpiperidino)methyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The subsequent introduction of the 4-ethylpiperidino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of environmentally benign solvents, such as water, and green chemistry principles are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Indole, 3-((4-ethylpiperidino)methyl)- undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles and other oxygenated products.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which have significant biological and pharmacological activities .
Scientific Research Applications
Indole, 3-((4-ethylpiperidino)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and natural product analogs.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent for various diseases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, agrochemicals, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of indole, 3-((4-ethylpiperidino)methyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant growth regulator used in agriculture.
Uniqueness: Indole, 3-((4-ethylpiperidino)methyl)- is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an indole core with a piperidine moiety sets it apart from other indole derivatives .
Properties
CAS No. |
101274-87-7 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-[(4-ethylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-2-13-7-9-18(10-8-13)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,2,7-10,12H2,1H3 |
InChI Key |
JZCGJWATOJNJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
